

Application Notes and Protocols for N-563 (Benralizumab) in Immunoprecipitation

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Compound of Interest		
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These application notes provide a detailed protocol for the use of N-563 (Benralizumab), a humanized monoclonal antibody, for the immunoprecipitation of its target, the Interleukin-5 receptor alpha chain (IL-5R α).

Introduction

N-563, also known as Benralizumab, is a humanized IgG1k monoclonal antibody that specifically targets the alpha subunit of the Interleukin-5 receptor (IL-5R α), also known as CD125.[1][2][3][4] IL-5R α is a type I cytokine receptor that, upon binding to IL-5, plays a crucial role in the differentiation, proliferation, and activation of eosinophils.[5][6][7] The interaction of IL-5 with its receptor initiates a signaling cascade involving the JAK-STAT pathway.[6][8] N-563 binds with high affinity to a distinct epitope on IL-5R α , preventing the binding of IL-5 and subsequent signal transduction.[1][3][9] This protocol details the application of N-563 for the specific isolation of IL-5R α from cell lysates for subsequent analysis.

Data Presentation

While specific quantitative data for the immunoprecipitation of IL-5Rα using N-563 is not extensively published, the following tables provide known binding characteristics and representative data for a typical immunoprecipitation experiment.

Table 1: Binding Affinity of N-563 (Benralizumab)



Parameter	Value	Species	Reference
Dissociation Constant (Kd)	11 pM	Human	[10]
Dissociation Constant (Kd)	42 pM	Cynomolgus Monkey	[10]
IC50 (IL-5-induced proliferation)	0.3 nM	Human	[10]
EC50 (ADCC of eosinophils)	0.9 pM	Human	[10]
EC50 (ADCC of basophils)	0.5 pM	Human	[10]

Table 2: Example Data from a Representative Immunoprecipitation Experiment

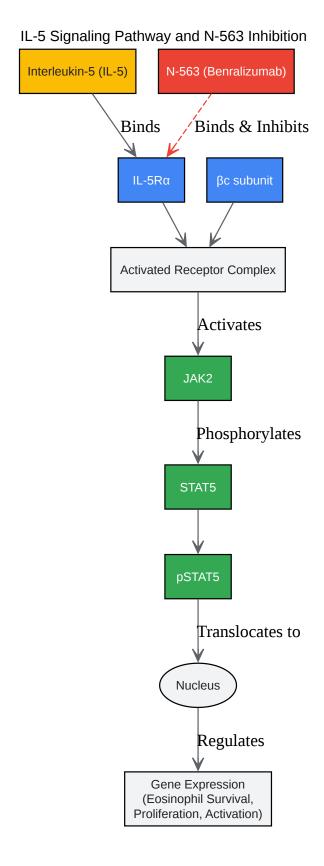
The following data are for illustrative purposes and represent typical results that could be obtained from an immunoprecipitation experiment followed by quantitative analysis such as mass spectrometry or Western blotting.

Sample	Total Protein Input (µg)	Eluted IL-5Rα (ng)	Purity (%)	Fold Enrichment
N-563 IP	1000	150	85	127.5
Isotype Control	1000	5	10	0.5
No Antibody Control	1000	2	5	0.1

Signaling Pathway

The binding of Interleukin-5 (IL-5) to the IL-5 receptor alpha chain (IL-5R α) initiates a signaling cascade crucial for eosinophil function. N-563 (Benralizumab) acts as an antagonist by binding to IL-5R α and preventing the downstream signaling.





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Caption: IL-5 signaling pathway and the inhibitory action of N-563.



Experimental Protocols

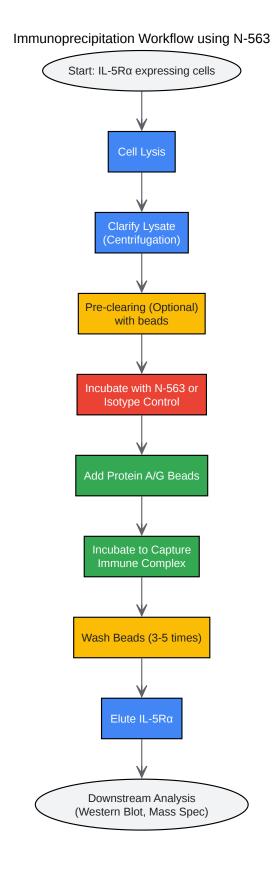
This protocol provides a general guideline for the immunoprecipitation of IL-5R α using N-563. Optimization may be required for specific cell types and experimental conditions.

Materials and Reagents

- Cells: Cell line expressing IL-5Rα (e.g., eosinophils, basophils, or transfected cell lines).
- Antibodies:
 - N-563 (Benralizumab)
 - Isotype control antibody (human IgG1k)
- Beads: Protein A/G magnetic beads or agarose beads.
- Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) supplemented with protease and phosphatase inhibitors immediately before use.[11]
- Wash Buffer: Lysis buffer or a milder buffer like PBS with 0.1% Tween-20.[11]
- · Elution Buffer:
 - SDS-PAGE sample buffer (for Western blotting).
 - Acidic elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) for mass spectrometry.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for acidic elution).
- Microcentrifuge tubes, magnetic rack (for magnetic beads), rotator.

Experimental Workflow





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Caption: Step-by-step workflow for immunoprecipitation with N-563.

Methodological & Application





Detailed Methodology

- 1. Cell Lysate Preparation a. Harvest cells expressing IL-5Rα and wash them once with ice-cold PBS. b. Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A recommended starting point is 1 mL of lysis buffer per 10^7 cells. c. Incubate the suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. f. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- 2. Pre-clearing the Lysate (Optional but Recommended) a. To reduce non-specific binding, incubate the cell lysate with Protein A/G beads (without antibody) for 1 hour at 4° C on a rotator. [12] Use approximately 20 μ L of bead slurry per 1 mL of lysate. b. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
- 3. Immunoprecipitation a. To the pre-cleared lysate, add the appropriate amount of N-563 antibody. The optimal antibody concentration should be determined empirically, but a starting point of 2-10 µg per 1 mg of total protein is recommended.[13] b. As a negative control, prepare a parallel sample with an equivalent amount of a human IgG1k isotype control antibody. c. Incubate the lysate-antibody mixture overnight at 4°C on a rotator to allow for the formation of the immune complex.[11]
- 4. Capture of Immune Complex a. Add an appropriate amount of pre-washed Protein A/G bead slurry (e.g., 25-50 μ L) to each immunoprecipitation reaction.[11][12] b. Incubate for 1-3 hours at 4°C on a rotator to allow the beads to capture the antibody-antigen complex.
- 5. Washing a. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or using a magnetic rack. b. Carefully remove and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the wash step 3 to 5 times to remove non-specifically bound proteins. For the final wash, consider using a milder buffer like PBS to remove any residual detergent.[11]
- 6. Elution a. After the final wash, carefully remove all of the supernatant. b. To elute the immunoprecipitated protein for Western blot analysis, resuspend the beads in 20-40 μ L of 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. c. Pellet the beads and



collect the supernatant, which contains the eluted protein. d. For analysis by mass spectrometry, elute with an acidic buffer (e.g., 0.1 M glycine, pH 2.5-3.0) by incubating for 5-10 minutes at room temperature. Immediately neutralize the eluate with neutralization buffer.

7. Downstream Analysis a. The eluted proteins can be analyzed by Western blotting using an antibody against IL-5R α . b. Alternatively, for identification of interacting partners or post-translational modifications, the eluate can be analyzed by mass spectrometry.[14][15]

Concluding Remarks

This protocol provides a robust framework for utilizing N-563 (Benralizumab) to immunoprecipitate its target, IL-5R α . As with any immunoprecipitation experiment, optimization of antibody concentration, incubation times, and wash conditions may be necessary to achieve the desired purity and yield for your specific application. The high affinity of N-563 for IL-5R α makes it a valuable tool for studying the biology of this receptor in various cellular contexts.[1]

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